

A Comparative Guide to Vinylation Reagents: Tributyl(vinyl)tin vs. Alternatives

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Compound of Interest		
Compound Name:	Tributyl(vinyl)tin	
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The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. For decades, **tributyl(vinyl)tin** has been a prominent reagent for this purpose, primarily through the Stille cross-coupling reaction. However, growing concerns over its toxicity and environmental impact have spurred the adoption of alternative vinylating agents. This guide provides an objective, data-driven cost-benefit analysis of **tributyl(vinyl)tin** compared to a leading alternative, vinylboronic acid pinacol ester, used in Suzuki-Miyaura coupling.

Performance Overview: Stille vs. Suzuki Vinylation

The choice between **tributyl(vinyl)tin** and its alternatives is a trade-off between reactivity, stability, cost, and safety. While **tributyl(vinyl)tin** is a versatile and highly effective reagent, its organotin byproducts are notoriously toxic and can be challenging to remove completely from the final product. In contrast, vinylboronic acid esters, key players in Suzuki-Miyaura couplings, offer a much more favorable toxicological and environmental profile, with their byproducts being generally water-soluble and easily removed.



Feature	Tributyl(vinyl)tin (Stille Coupling)	Vinylboronic Acid Pinacol Ester (Suzuki-Miyaura Coupling)
Organometallic Reagent	Organotin (stannane)	Organoboron (boronic ester)
Toxicity	High toxicity of organotin reagents and byproducts.[1]	Low toxicity of boron reagents and byproducts.[2]
Stability of Reagents	Generally stable to air and moisture.[1][3]	Can be prone to protodeboronation, though pinacol esters offer good stability.[1]
Functional Group Tolerance	Excellent; tolerates a wide range of functional groups.[1]	Generally good, but can be sensitive to strong bases.[1][2]
Reaction Conditions	Often proceeds under neutral or mildly basic conditions.[1]	Typically requires a base.[1]
Byproduct Removal	Tin byproducts can be difficult to remove from the reaction mixture.[1]	Boronic acid byproducts are often water-soluble and easily removed.[1]

Cost-Benefit Analysis

A critical factor in the selection of a synthetic route is the cost of the reagents. The following table provides a comparative cost analysis based on currently available pricing from major chemical suppliers.



Reagent	Supplier	Quantity	Price (USD)	Price per Gram (USD)
Tributyl(vinyl)tin	Sigma-Aldrich	1 g	\$61.37	\$61.37
5 g	\$198.05	\$39.61		
25 g	\$504.05	\$20.16	_	
Thermo Scientific	1 g	\$56.50	- \$56.50	
5 g	\$159.00	\$31.80		_
Oakwood Chemical	1 g	\$16.00	\$16.00	
5 g	\$41.00	\$8.20		
25 g	\$181.00	\$7.24	_	
Vinylboronic acid pinacol ester	Sigma-Aldrich	1 g	\$65.53	\$65.53
10 g	€354.00 (~\$380)	~\$38.00		
Thermo Fisher	5 g	\$187.65	\$37.53	
Apollo Scientific	5 g	£44.00 (~\$55)	~\$11.00	_
25 g	£135.00 (~\$170)	~\$6.80		

Analysis:

While the price per gram for smaller quantities of **tributyl(vinyl)tin** can be lower than its boronic ester counterpart, especially from certain suppliers, the cost of vinylboronic acid pinacol ester becomes significantly more competitive at larger scales. When factoring in the "hidden costs" associated with **tributyl(vinyl)tin**, such as specialized handling due to high toxicity, and the often-difficult and time-consuming removal of tin byproducts, the overall cost-effectiveness of the Suzuki-Miyaura approach becomes more apparent. The ease of purification with the boron-based method can lead to significant savings in terms of solvent usage, chromatography materials, and researcher time.



Comparative Reaction Performance

The ultimate measure of a reagent's utility lies in its performance in a given chemical transformation. Below is a comparison of representative yields for the vinylation of aryl halides using both **tributyl(vinyl)tin** and a vinylboronic acid ester.

Reaction	Aryl Halide	Vinylating Reagent	Catalyst System	Solvent	Yield (%)	Referenc e
Stille Coupling	4- Iodotoluen e	Tributyl(vin yl)tin	Pd(PPh3)4	THF	~84% (representa tive)	[4]
Suzuki- Miyaura Coupling	3-lodo-1H- indazole	Vinylboroni c acid pinacol ester	Pd(PPh3)4 / Na2CO3	Dioxane	60%	[5]
Stille Coupling	Dimethyl 7- iodoindole- 2,3- dicarboxyla te	Tributyl(vin yl)tin	Pd catalyst	N/A	71%	[6]
Suzuki- Miyaura Coupling	2,6- Dichloropyr idine	Alkyl pinacol boronic ester	Pd catalyst / Base	N/A	High yields	[2][7]

Analysis:

Both Stille and Suzuki-Miyaura couplings can provide good to excellent yields for vinylation reactions. The choice of catalyst, base (for Suzuki-Miyaura), and solvent can significantly impact the outcome. While the Stille reaction is known for its robustness and broad functional group tolerance, modern advancements in Suzuki-Miyaura coupling have expanded its scope to include a wide variety of substrates, including those that were previously challenging. For many applications, the Suzuki-Miyaura reaction now offers comparable or even superior yields without the associated toxicity of organotin reagents.



Toxicity and Environmental Impact

The most significant drawback of using **tributyl(vinyl)tin** is its high toxicity and the persistent environmental impact of organotin compounds.

Aspect	Tributyl(vinyl)tin	Vinylboronic Acid / Ester
Acute Toxicity	Oral LD50 (rat): 55-87 mg/kg. Moderately to highly toxic.	Data for pinacol ester not readily available, but boronic acids are generally of low toxicity.
Health Hazards	Causes skin and eye irritation. [8] Toxic if swallowed or in contact with skin.[8] Causes damage to organs through prolonged or repeated exposure.[8]	May cause skin and eye irritation. Harmful if swallowed or inhaled (for some derivatives).
Environmental Impact	Very toxic to aquatic life with long-lasting effects.[8] Organotin compounds are persistent environmental pollutants and can act as endocrine disruptors.[9][10]	Borates are naturally occurring and have low toxicity to aquatic organisms. High concentrations can be phytotoxic to terrestrial plants. [11]

The use of tributyltin compounds has been severely restricted globally due to their detrimental effects on marine ecosystems.[1][9] In contrast, boron is an essential micronutrient for plants and, while high concentrations can be harmful, organoboron compounds are generally considered to be a much more environmentally benign alternative.[11]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for Stille and Suzuki-Miyaura vinylation reactions.

Stille Vinylation with Tributyl(vinyl)tin



Reaction: Vinylation of an Aryl Iodide

Materials:

- Aryl iodide (1.0 mmol)
- Tributyl(vinyl)tin (1.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous solution of potassium fluoride (KF)
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl iodide (1.0 mmol) and tributyl(vinyl)tin (1.2 mmol) in anhydrous THF.
- Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
- Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).
- Cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes to precipitate the tin byproducts as insoluble tributyltin fluoride.
- Filter the mixture through a pad of celite to remove the precipitated tin salts, washing the filter cake with an organic solvent.



- Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.[1]

Suzuki-Miyaura Vinylation with Vinylboronic Acid Pinacol Ester

Reaction: Vinylation of a 3-Iodo-1H-indazole

Materials:

- 3-lodo-1H-indazole (0.82 mmol)
- Vinylboronic acid pinacol ester (1.62 mmol, 2.0 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.045 mmol, 5.5 mol%)
- 2N aqueous solution of sodium carbonate (Na₂CO₃)
- Dioxane
- Microwave reactor

Procedure:

- To a microwave vial, add 3-iodo-1H-indazole (0.2 g, 0.82 mmol), vinylboronic acid pinacol ester (0.27 mL, 1.62 mmol), tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol), a 2N aqueous solution of sodium carbonate (2 mL), and dioxane (7 mL).
- Seal the vial and place it in the microwave reactor.

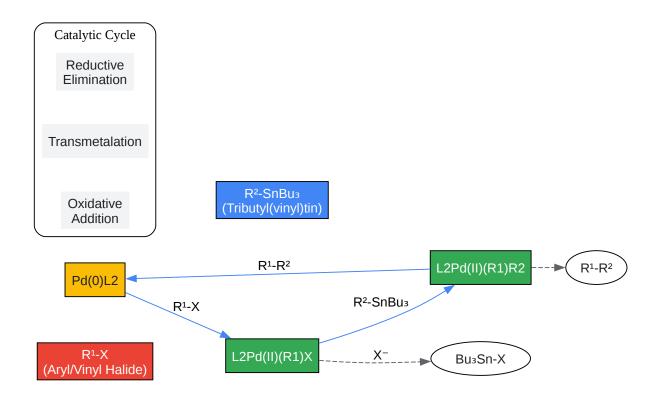


- Irradiate the reaction mixture at 120 °C for 20 minutes.
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method (e.g., crystallization or column chromatography) to yield the 3-vinyl-1H-indazole.[5]

Visualizing the Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.

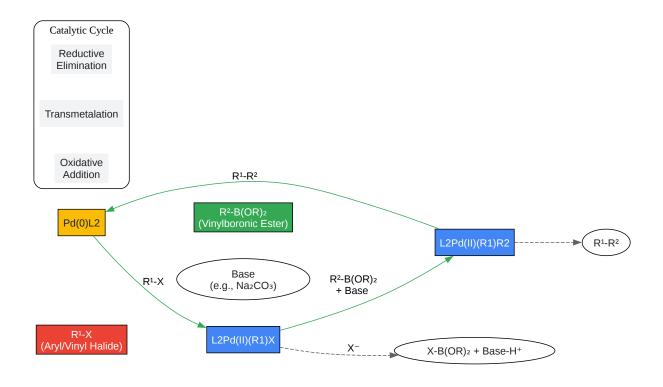




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Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.





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Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

The cost-benefit analysis of **tributyl(vinyl)tin** versus its alternatives, such as vinylboronic acid pinacol ester, clearly favors the latter for most modern synthetic applications. While **tributyl(vinyl)tin** remains a potent and sometimes indispensable reagent, particularly for



substrates that are incompatible with the basic conditions of the Suzuki-Miyaura coupling, its high toxicity and the environmental persistence of its byproducts present significant drawbacks.

For researchers, scientists, and drug development professionals, the lower toxicity, easier purification, and increasingly competitive cost of vinylboronic acid esters make the Suzuki-Miyaura coupling the more sustainable and often more efficient choice for vinylation reactions. As the field of organic synthesis continues to evolve with a greater emphasis on green chemistry, the use of organoboron reagents is expected to further supplant their organotin counterparts.

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